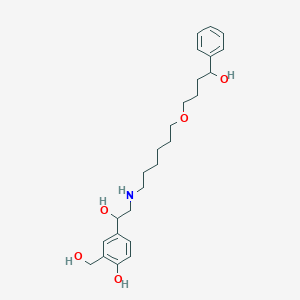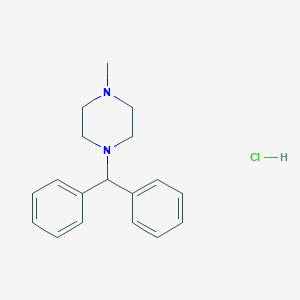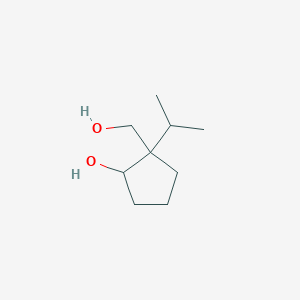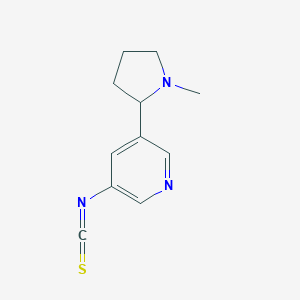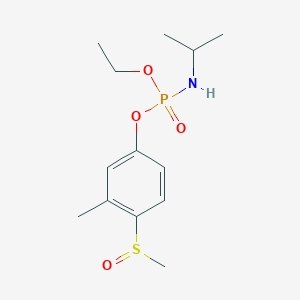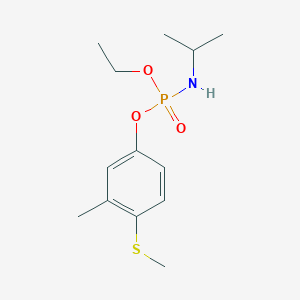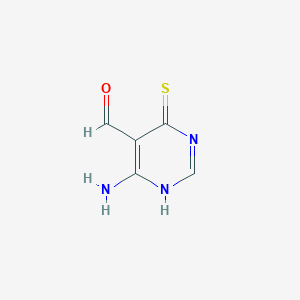![molecular formula C19H25NO6 B133171 N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester CAS No. 144787-23-5](/img/structure/B133171.png)
N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester, commonly known as PAL-ATB, is a synthetic compound that has garnered significant interest in scientific research. This compound belongs to the category of protease inhibitors and is known for its ability to inhibit the activity of the enzyme, aspartyl protease.
Mecanismo De Acción
PAL-ATB works by binding to the active site of aspartyl protease, preventing the enzyme from cleaving the viral polyprotein into functional proteins. This results in the production of non-infectious viral particles, leading to a decrease in viral load.
Efectos Bioquímicos Y Fisiológicos
PAL-ATB has been shown to be effective in reducing the viral load in HIV-infected patients. It has also been shown to have a low toxicity profile, making it a promising candidate for the development of anti-HIV drugs. However, further studies are needed to determine the long-term effects of PAL-ATB on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PAL-ATB is its high specificity for aspartyl protease, which makes it an effective inhibitor of the enzyme. However, the synthesis of PAL-ATB is a complex process that requires expertise in organic chemistry. This makes it difficult to produce large quantities of the compound for use in lab experiments.
Direcciones Futuras
There are several future directions for the research on PAL-ATB. One area of interest is the development of new anti-HIV drugs that are based on the structure of PAL-ATB. Another area of interest is the study of the long-term effects of PAL-ATB on human health. Additionally, further studies are needed to determine the efficacy of PAL-ATB in the treatment of other viral infections.
Métodos De Síntesis
PAL-ATB is synthesized through a series of chemical reactions that involve the protection of the amino and carboxyl groups of L-aspartic acid, followed by the addition of an allyl group and phenylmethoxy carbonyl group. The final step involves the addition of a tert-butyl ester group to the amino acid. The synthesis of PAL-ATB is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
PAL-ATB has been extensively studied for its potential use in the treatment of HIV/AIDS. Aspartyl protease is an essential enzyme for the replication of the HIV virus, and the inhibition of this enzyme can prevent the virus from replicating. PAL-ATB has been shown to be effective in inhibiting the activity of aspartyl protease, making it a promising candidate for the development of anti-HIV drugs.
Propiedades
Número CAS |
144787-23-5 |
|---|---|
Nombre del producto |
N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester |
Fórmula molecular |
C19H25NO6 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid |
InChI |
InChI=1S/C19H25NO6/c1-5-9-14(16(21)22)15(17(23)26-19(2,3)4)20-18(24)25-12-13-10-7-6-8-11-13/h5-8,10-11,14-15H,1,9,12H2,2-4H3,(H,20,24)(H,21,22)/t14?,15-/m0/s1 |
Clave InChI |
SXDKIZPHXVFDPJ-LOACHALJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Sinónimos |
N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)
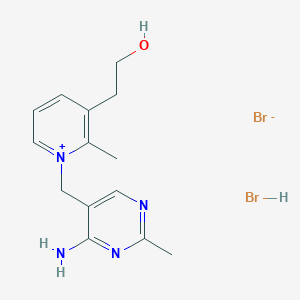
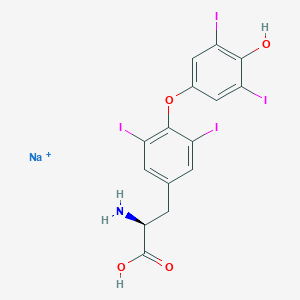

![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)
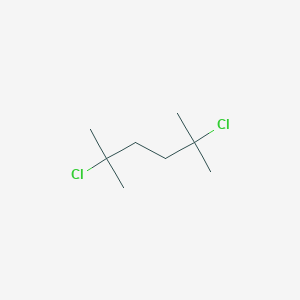
![3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B133106.png)
